3,5-Dibromo-2,6-dimethylheptan-4-one
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Overview
Description
3,5-Dibromo-2,6-dimethylheptan-4-one is an organic compound with the molecular formula C9H16Br2O. It is a brominated ketone, characterized by the presence of two bromine atoms and two methyl groups attached to a heptanone backbone. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-dibromo-2,6-dimethylheptan-4-one typically involves the bromination of 2,6-dimethylheptan-4-one. One common method is the dehydrobromination of this compound using sodium hydride in tetrahydrofuran, followed by the addition of aqueous hydrochloric acid . This reaction is carried out under controlled conditions to ensure the selective bromination at the desired positions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. The choice of solvents, catalysts, and reaction parameters is crucial for efficient industrial synthesis.
Chemical Reactions Analysis
Types of Reactions: 3,5-Dibromo-2,6-dimethylheptan-4-one undergoes various chemical reactions, including:
Dehydrobromination: This reaction involves the removal of bromine atoms, typically using strong bases like sodium hydride.
Photochemical Reactions: Irradiation of the compound in hexane under nitrogen can yield products like 2-bromo-5-isopropylidene-3-methylcyclopent-2-enone.
Common Reagents and Conditions:
Dehydrobromination: Sodium hydride in tetrahydrofuran, followed by aqueous hydrochloric acid.
Photochemical Reactions: Hexane as a solvent, nitrogen atmosphere, and UV light at 300 nm.
Major Products:
Dehydrobromination: Cyclopropenones.
Photochemical Reactions: 2-bromo-5-isopropylidene-3-methylcyclopent-2-enone and symmetrical photodimers.
Scientific Research Applications
3,5-Dibromo-2,6-dimethylheptan-4-one has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of cyclopropenones and other complex organic molecules.
Biology and Medicine: The compound’s brominated structure makes it a potential candidate for studying halogenated organic compounds’ biological activities.
Industry: It can be used in the development of new materials and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of 3,5-dibromo-2,6-dimethylheptan-4-one involves its reactivity towards nucleophiles and bases. The bromine atoms in the molecule are susceptible to nucleophilic substitution reactions, leading to the formation of various derivatives. The compound’s reactivity is influenced by the electron-withdrawing effects of the bromine atoms, which make the carbonyl carbon more electrophilic and prone to nucleophilic attack.
Comparison with Similar Compounds
3,5-Dibromo-4-hydroxyacetophenone: Another brominated ketone with similar reactivity.
2,6-Dimethyl-4-heptanone: The non-brominated analog of 3,5-dibromo-2,6-dimethylheptan-4-one.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct reactivity and chemical properties. The presence of two bromine atoms and two methyl groups in specific positions makes it a valuable compound for studying halogenated ketones’ reactivity and applications.
Properties
CAS No. |
30957-25-6 |
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Molecular Formula |
C9H16Br2O |
Molecular Weight |
300.03 g/mol |
IUPAC Name |
3,5-dibromo-2,6-dimethylheptan-4-one |
InChI |
InChI=1S/C9H16Br2O/c1-5(2)7(10)9(12)8(11)6(3)4/h5-8H,1-4H3 |
InChI Key |
GQBBHKNQKIAYJT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(=O)C(C(C)C)Br)Br |
Origin of Product |
United States |
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